molecular formula C10H11F3N2 B12815848 N-((5-(Trifluoromethyl)pyridin-2-YL)methyl)cyclopropanamine

N-((5-(Trifluoromethyl)pyridin-2-YL)methyl)cyclopropanamine

Cat. No.: B12815848
M. Wt: 216.20 g/mol
InChI Key: QVEYAVKPTGUYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(Trifluoromethyl)pyridin-2-YL)methyl)cyclopropanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(Trifluoromethyl)pyridin-2-YL)methyl)cyclopropanamine typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 5-(trifluoromethyl)pyridine, which can be obtained through the trifluoromethylation of pyridine derivatives.

    Formation of Intermediate: The intermediate compound, 5-(trifluoromethyl)pyridin-2-ylmethanol, is synthesized by the reduction of 5-(trifluoromethyl)pyridine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Cyclopropanation: The intermediate is then subjected to cyclopropanation using reagents like diazomethane or cyclopropyl bromide in the presence of a base to form the cyclopropanamine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropan

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

N-[[5-(trifluoromethyl)pyridin-2-yl]methyl]cyclopropanamine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)7-1-2-9(14-5-7)6-15-8-3-4-8/h1-2,5,8,15H,3-4,6H2

InChI Key

QVEYAVKPTGUYIK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.